3-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound that is composed of three nitrogen, two sulfur, five carbon, and two hydrogen atoms. It is a member of the pyrazole class of compounds and is structurally similar to other compounds in this class, such as 5-amino-1H-pyrazole-3-carboxamide, which has been studied for its potential therapeutic and diagnostic applications.
Scientific Research Applications
3-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been used to study the properties of proteins and the interactions between proteins and other molecules. It has also been used to study the effects of drugs on cells and their potential therapeutic applications. In addition, it has been used to study the structure and function of enzymes and the role of small molecules in biological processes.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various kinases including fgfr 3, egfr, jak, and ron .
Mode of Action
It’s suggested that the compound may exert its anticancer activities through inhibiting various kinases .
Biochemical Pathways
The inhibition of various kinases suggests that it may affect multiple signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit good solution dispersibility and thermal stability, which are important factors for bioavailability .
Result of Action
It’s suggested that the compound may exert anticancer activities through inhibiting various kinases .
Action Environment
Similar compounds have been found to exhibit good thermal stability , suggesting that they may maintain their efficacy under various environmental conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide in lab experiments is that it is a relatively simple and cost-effective compound to synthesize. It can also be used to study the properties of proteins and the interactions between proteins and other molecules. However, the mechanism of action of this compound is not fully understood, and it is not known how it may interact with other compounds in the cell.
Future Directions
In the future, 3-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide could be used to further study the structure and function of proteins and enzymes, as well as the role of small molecules in biological processes. It could also be used to study the effects of drugs on cells and their potential therapeutic applications. Additionally, it could be used to study the interactions between proteins and other molecules, such as lipids and carbohydrates. Finally, it could be used to study the effects of environmental factors, such as pH, temperature, and light, on the structure and function of proteins and enzymes.
Synthesis Methods
3-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide can be synthesized by a number of methods, including the reaction of thiophenol and ethyl thiophenolate with anhydrous hydrazine in the presence of an acid catalyst. The reaction takes place at a temperature of 80-90 °C and yields a product with a purity of over 95%.
Properties
IUPAC Name |
5-thiophen-2-yl-N-(2-thiophen-3-ylethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(15-5-3-10-4-7-19-9-10)12-8-11(16-17-12)13-2-1-6-20-13/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUJCAOSTUYVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.